3,4-Methylenedioxy-N-methylphentermine
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Overview
Description
3,4-Methylenedioxy-N-methylphentermine is a lesser-known psychedelic drug. This compound is structurally related to other well-known psychedelics such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Preparation Methods
The synthesis of 3,4-Methylenedioxy-N-methylphentermine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
Chemical Reactions Analysis
3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxy-N-methylphentermine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, norepinephrine, and dopamine, similar to other psychedelics . This interaction leads to altered mood, perception, and cognition . The molecular targets include serotonin receptors and transporters, which play a key role in its psychoactive effects .
Comparison with Similar Compounds
3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychedelic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine: Another compound with similar psychoactive properties.
What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .
Biological Activity
Pharmacological Profile
MDMA exhibits a complex pharmacological profile, primarily affecting monoamine neurotransmitter systems. Its biological activity is characterized by potent effects on serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.
Monoamine Transporter Interactions
MDMA acts as both an inhibitor and substrate of monoamine transporters. Table 1 illustrates the potency of MDMA in inhibiting monoamine uptake compared to amphetamine .
Compound | NE Uptake (μM) | DA Uptake (μM) | 5-HT Uptake (μM) |
---|---|---|---|
S-(+)-Amph | 0.094 | 1.30 | >10 |
(±)-MDMA | 0.447 | 17 | 1.36 |
MDMA shows higher potency in inhibiting 5-HT uptake compared to amphetamine, while being less potent in inhibiting NE and DA uptake.
Monoamine Release
In addition to uptake inhibition, MDMA is a potent releaser of monoamines. Table 2 compares the releasing effects of MDMA and amphetamine .
Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |
---|---|---|---|
S-(+)-Amph | 7.07 ± 0.95 | 24.8 ± 3.5 | 1,765 ± 94 |
(±)-MDMA | 77.4 ± 3.4 | 376 ± 16 | 56.6 ± 2.1 |
MDMA demonstrates significantly greater potency in releasing 5-HT and NE compared to amphetamine, while being slightly less potent in releasing DA.
MDMA's biological activity involves several mechanisms:
- Reversal of monoamine transporters, causing efflux of intracellular serotonin, dopamine, and norepinephrine .
- Direct binding to vesicular amine transporters (VMAT), reversing monoamine transport from synaptic vesicles .
- Passive diffusion across vesicular membranes, collapsing the pH gradient necessary for maintaining high monoamine concentrations in vesicles .
- Inhibition of both isoforms of monoamine oxidase, potentially protecting released monoamines from degradation .
- Possible internalization of serotonin transporters (SERT), contributing to increased extracellular serotonin levels .
Neurotoxicity
MDMA has been associated with neurotoxic effects, particularly on serotonergic systems. High doses of MDMA have been shown to cause long-lasting changes in brain serotonergic systems in laboratory animals . However, the translation of these findings to human users remains a subject of ongoing research and debate.
Case Study: Acute Liver Failure
A case study reported fulminant hepatitis associated with chronic MDMA consumption . The patient presented with severe liver dysfunction, coagulopathy, and encephalopathy, meeting the criteria for acute liver failure. Despite supportive measures, the patient's condition deteriorated rapidly, leading to death within 48 hours of hospitalization. This case highlights the potential for severe hepatotoxicity associated with MDMA use.
Therapeutic Potential
Recent research has explored the potential therapeutic applications of MDMA:
- A study investigated MDMA's effects on fetal midbrain dopamine neurons, suggesting potential neuroprotective properties .
- Research on MDMA's effects in Parkinson's disease models showed simultaneous reduction of dyskinesia and extension of ON-time, attributed to 5-HT(2A) antagonism and SERT-selective mixed monoamine uptake inhibition .
Pharmacokinetics
MDMA demonstrates complex pharmacokinetics, with significant differences between its enantiomers. The elimination half-life varies:
- MDMA: 8.7 (range 4.6–16) hours
- (S)-MDMA: 5.1 (range 3.5–7.4) hours
- (R)-MDMA: 11 (range 5.1–24) hours
This differential metabolism contributes to the compound's overall biological activity and duration of effects.
Properties
CAS No. |
81262-69-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
CRFWCCGPRXKZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
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